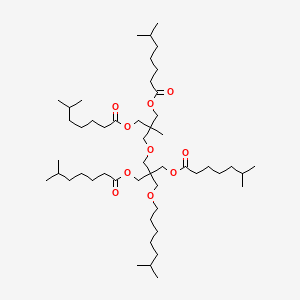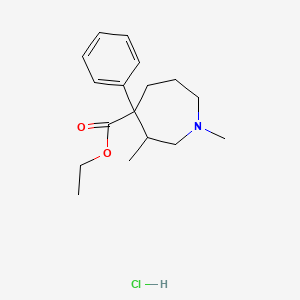
Metethoheptazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metethoheptazine hydrochloride involves the formation of the azepane ring structure. The key steps include the reaction of ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The production process is optimized for cost-effectiveness and efficiency, adhering to stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Metethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Metethoheptazine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with fewer side effects compared to other opioids.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mecanismo De Acción
Metethoheptazine hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to reduced pain perception and sedation. The compound’s molecular targets include opioid receptors, and its pathways involve modulation of pain signaling and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known opioid analgesic with a similar mechanism of action.
Codeine: Another opioid analgesic used for mild to moderate pain relief.
Fentanyl: A potent synthetic opioid with rapid onset and short duration of action.
Uniqueness
Metethoheptazine hydrochloride is unique due to its specific chemical structure, which allows for distinct pharmacological properties. Unlike some other opioids, it is not listed as a controlled substance, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
1089-55-0 |
|---|---|
Fórmula molecular |
C17H26ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |
Clave InChI |
HZFYHVRRDAFWIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



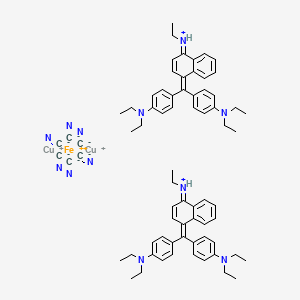
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)




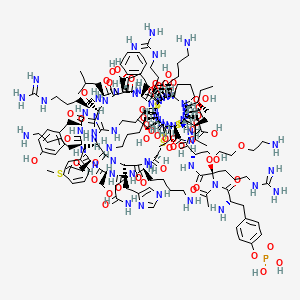
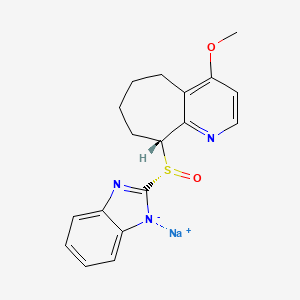
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
